molecular formula C15H19F2N7O2S B4348481 1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348481
M. Wt: 399.4 g/mol
InChI Key: DLUJSQNJYFEOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3-methyl-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring structure

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes. For example, it has been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This inhibition disrupts cellular respiration, leading to the compound’s fungicidal activity. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can be compared to other similar compounds, such as:

These comparisons highlight the unique structural features and applications of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE, particularly its potential in medicinal and agricultural chemistry.

Properties

IUPAC Name

1-(difluoromethyl)-3-methyl-N,N-bis[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N7O2S/c1-11-14(10-24(20-11)15(16)17)27(25,26)23(8-12-4-18-21(2)6-12)9-13-5-19-22(3)7-13/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUJSQNJYFEOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(CC2=CN(N=C2)C)CC3=CN(N=C3)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
1-(DIFLUOROMETHYL)-3-METHYL-N~4~,N~4~-BIS[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

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